2-Butyloct-2-enal
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Overview
Description
2-Butyloct-2-enal is an organic compound with the molecular formula C₁₂H₂₂O. It is also known by other names such as 2-Hexylidenehexanal and 2-n-Butyloct-2-enal . This compound is characterized by its green, vegetable-like odor and is used primarily in the flavors and fragrances industry .
Preparation Methods
2-Butyloct-2-enal can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-1-butene with potassium acetate in the presence of an acid catalyst such as sulfuric acid or phosphoric acid . The reaction typically takes place in an organic solvent like diethyl ether and requires heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
2-Butyloct-2-enal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Butyloct-2-enal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavors and fragrances industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2-Butyloct-2-enal involves its interaction with various molecular targets. In biological systems, it may exert its effects through pathways involving oxidative stress and enzyme inhibition. The exact molecular targets and pathways are still under investigation, but its aldehyde group is believed to play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
2-Butyloct-2-enal can be compared with other similar compounds such as:
2-Hexylidenehexanal: Another name for this compound, highlighting its structural similarity.
2-Octenal: A related compound with a similar structure but different substituents.
This compound: A stereoisomer of this compound with different spatial arrangement of atoms
The uniqueness of this compound lies in its specific odor profile and its versatile reactivity, making it valuable in various applications.
Properties
CAS No. |
64935-38-2 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-2-butyloct-2-enal |
InChI |
InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+ |
InChI Key |
LYGMPIZYNJGJKP-ZRDIBKRKSA-N |
Isomeric SMILES |
CCCCC/C=C(\CCCC)/C=O |
SMILES |
CCCCCC=C(CCCC)C=O |
Canonical SMILES |
CCCCCC=C(CCCC)C=O |
boiling_point |
262.00 to 263.00 °C. @ 760.00 mm Hg (est) |
solubility |
6.5 mg/L @ 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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